molecular formula C12H13N5O6 B12796306 Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)- CAS No. 132149-48-5

Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-

Cat. No.: B12796306
CAS No.: 132149-48-5
M. Wt: 323.26 g/mol
InChI Key: UBGVCWZNNLRDRR-VAOFZXAKSA-N
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Description

Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analogue. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar with hydrogen atoms, and the attachment of a 4-nitro-1H-imidazol-1-yl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multiple steps. The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This can be achieved through the use of reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)

Major Products

    Reduction: 2’,3’-dideoxy-3’-(4-amino-1H-imidazol-1-yl)uridine

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. The 4-nitro-1H-imidazol-1-yl group can form hydrogen bonds with nucleic acid bases, interfering with the normal base-pairing process. This results in the inhibition of DNA and RNA polymerases, ultimately leading to the suppression of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the 4-nitro-1H-imidazol-1-yl group, making it less effective in certain biological applications.

    2’,3’-Dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)uridine: Similar structure but with a methyl group at the 2-position of the imidazole ring, which can alter its biological activity.

Uniqueness

Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 4-nitro-1H-imidazol-1-yl group, which enhances its ability to interfere with nucleic acid synthesis. This makes it a valuable compound in antiviral and anticancer research .

Properties

CAS No.

132149-48-5

Molecular Formula

C12H13N5O6

Molecular Weight

323.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N5O6/c18-5-8-7(15-4-9(13-6-15)17(21)22)3-11(23-8)16-2-1-10(19)14-12(16)20/h1-2,4,6-8,11,18H,3,5H2,(H,14,19,20)/t7-,8+,11+/m0/s1

InChI Key

UBGVCWZNNLRDRR-VAOFZXAKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-]

Origin of Product

United States

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